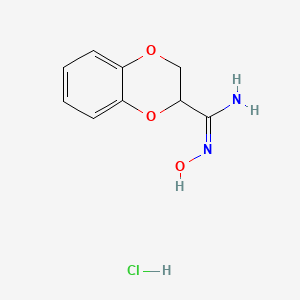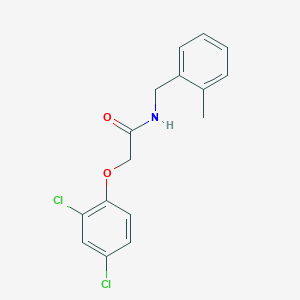![molecular formula C18H17N3OS B5731694 N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide, also known as MPTA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPTA is a member of the thiadiazole family of compounds, which have been extensively studied for their biological and pharmacological properties. In
作用機序
The mechanism of action of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are critical for cancer cell growth and survival. Specifically, N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a key role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of using N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in lab experiments is its potent anticancer activity. N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one limitation of using N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in lab experiments is its potential toxicity. N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to exhibit cytotoxicity against normal cells, which could limit its therapeutic potential.
将来の方向性
There are a number of future directions for research on N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide. One area of research is in the development of more potent and selective analogs of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide that could be used as anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide and its potential side effects. Finally, research is needed to explore the potential applications of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in other areas of medicine, such as diabetes and neurodegenerative diseases.
Conclusion:
In conclusion, N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a promising compound that has gained attention in the scientific community for its potential applications in research. Its potent anticancer activity and other biochemical and physiological effects make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects. With further research, N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide could potentially be developed into a valuable therapeutic agent for the treatment of cancer and other diseases.
合成法
The synthesis of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the synthesis of 4-methylphenylhydrazine, which is then reacted with thiocarbonyldiimidazole to form the corresponding thiocarbamate. The thiocarbamate is then reacted with phenylacetyl chloride to form the N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide product. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer. N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-8-10-15(11-9-13)17-19-20-18(23-17)21(2)16(22)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGLPTPAVNJSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)N(C)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)


![4-({4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731647.png)



![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5731680.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)
